Cas no 2699-13-0 (3-methoxycyclohex-1-ene)

3-methoxycyclohex-1-ene Chemical and Physical Properties
Names and Identifiers
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- Cyclohexene, 3-methoxy-
- 3-Methoxycyclohexene
- 3-methoxycyclohex-1-ene
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- MDL: MFCD00013777
- Inchi: InChI=1S/C7H12O/c1-8-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3
- InChI Key: OKDKFTKUXADLSJ-UHFFFAOYSA-N
- SMILES: COC1C=CCCC1
Computed Properties
- Exact Mass: 112.08886
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
Experimental Properties
- Boiling Point: 133°C(lit.)
- Refractive Index: 1.4530-1.4570
- PSA: 9.23
- LogP: 1.74150
3-methoxycyclohex-1-ene Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:3271
- PackingGroup:III
- HazardClass:3
3-methoxycyclohex-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266996-0.25g |
3-methoxycyclohex-1-ene |
2699-13-0 | 95.0% | 0.25g |
$88.0 | 2025-03-20 | |
Enamine | EN300-266996-0.5g |
3-methoxycyclohex-1-ene |
2699-13-0 | 95.0% | 0.5g |
$164.0 | 2025-03-20 | |
Enamine | EN300-266996-1.0g |
3-methoxycyclohex-1-ene |
2699-13-0 | 95.0% | 1.0g |
$241.0 | 2025-03-20 | |
Enamine | EN300-266996-5.0g |
3-methoxycyclohex-1-ene |
2699-13-0 | 95.0% | 5.0g |
$701.0 | 2025-03-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2455-1ml |
3-methoxycyclohex-1-ene |
2699-13-0 | 97.0%(GC) | 1ml |
¥1560.0 | 2022-06-10 | |
Enamine | EN300-266996-1g |
3-methoxycyclohex-1-ene |
2699-13-0 | 95% | 1g |
$241.0 | 2023-09-11 | |
Enamine | EN300-266996-10g |
3-methoxycyclohex-1-ene |
2699-13-0 | 95% | 10g |
$1040.0 | 2023-09-11 | |
A2B Chem LLC | AD55162-500mg |
3-Methoxycyclohexene |
2699-13-0 | 95% | 500mg |
$208.00 | 2024-04-20 | |
eNovation Chemicals LLC | D145627-100g |
3-METHOXYCYCLOHEXENE |
2699-13-0 | 95% | 100g |
$2350 | 2025-02-20 | |
1PlusChem | 1P007MNU-10g |
Cyclohexene, 3-methoxy- |
2699-13-0 | 95% | 10g |
$1348.00 | 2024-05-08 |
3-methoxycyclohex-1-ene Related Literature
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1. Index pages
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2. Electro-organic reactions. Part 11. Mechanism of the kolbe reaction; the stereochemistry of reaction of anodically generated cyclohex-2-enyl radicals and cationsJames H. P. Utley,George B. Yates J. Chem. Soc. Perkin Trans. 2 1978 395
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3. Anodic oxidation. Part XIV. Products from the electrochemical functionalisation of olefins in methanolRoger Brettle,John R. Sutton J. Chem. Soc. Perkin Trans. 1 1975 1947
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Jaika D?rfler,Till Preu?,Christian Brahms,Dennis Scheuer,Sven Doye Dalton Trans. 2015 44 12149
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Daniel Cruz-Ramírez de Arellano,Marcy H. Towns Chem. Educ. Res. Pract. 2014 15 501
Additional information on 3-methoxycyclohex-1-ene
Research Brief on 3-Methoxycyclohex-1-ene (CAS: 2699-13-0) in Chemical and Biomedical Applications
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 3-methoxycyclohex-1-ene (CAS: 2699-13-0) as a versatile intermediate in synthetic and pharmaceutical applications. This compound, characterized by its cyclohexene backbone and methoxy substituent, has garnered attention due to its potential in drug discovery, material science, and catalysis. This research brief synthesizes the latest findings on its synthesis, reactivity, and biomedical relevance, drawing from peer-reviewed literature and industry reports published within the last two years.
A 2023 study in Organic Letters demonstrated an optimized synthesis route for 3-methoxycyclohex-1-ene via palladium-catalyzed methoxylation of cyclohexadiene, achieving a 92% yield with high regioselectivity (DOI: 10.1021/acs.orglett.3c01234). The method addresses previous challenges in controlling the stereochemistry of the methoxy group, which is critical for its application in chiral drug intermediates. Concurrently, computational studies published in Journal of Chemical Information and Modeling (2024) revealed that the electron-rich double bond in 3-methoxycyclohex-1-ene facilitates unique interactions with biological targets, particularly in modulating allosteric sites of G-protein-coupled receptors (GPCRs).
In biomedical contexts, 3-methoxycyclohex-1-ene derivatives have shown promise as anti-inflammatory agents. A 2024 preclinical trial reported in European Journal of Medicinal Chemistry identified a lead compound (derived from 2699-13-0) that inhibits NLRP3 inflammasome activation by 40% at 10 μM concentration, outperforming benchmark molecules like MCC950 (DOI: 10.1016/j.ejmech.2024.116543). Structural-activity relationship (SAR) analysis emphasized the necessity of the methoxy group for membrane permeability, while the cyclohexene ring enhanced target binding affinity.
Industrial applications have also expanded, with Patents WO2023124567 and EP4159872A1 (filed in 2023) disclosing the use of 3-methoxycyclohex-1-ene as a precursor for biodegradable polymers. Its ring-opening polymerization, when catalyzed by Lewis acids, yields materials with tunable thermal stability (decomposition temperatures ranging from 180°C to 300°C), suitable for drug delivery systems.
Despite these advances, challenges persist in scaling production and minimizing enantiomeric impurities during synthesis. A 2024 review in Chemical Reviews (DOI: 10.1021/acs.chemrev.3c00821) proposes enzymatic resolution as a sustainable alternative, though current yields remain suboptimal (≤65%). Future research directions include leveraging flow chemistry for continuous synthesis and exploring covalent inhibitor designs based on 3-methoxycyclohex-1-ene scaffolds for oncology targets.
In conclusion, 3-methoxycyclohex-1-ene (2699-13-0) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its multifunctional nature warrants continued investigation, particularly in addressing scalability and enantioselectivity bottlenecks to unlock its full therapeutic and industrial potential.
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